Isoxazole, 3-phenyl-5-(2-thienyl)-
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Overview
Description
3-phenyl-5-(thiophen-2-yl)isoxazole is a heterocyclic compound that features both a phenyl group and a thiophene ring attached to an isoxazole core Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(thiophen-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous for industrial applications due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(thiophen-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
3-phenyl-5-(thiophen-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(thiophen-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole: This compound has similar structural features but with additional methoxy groups on the phenyl ring.
4-(trifluoromethyl)isoxazoles: These derivatives have a trifluoromethyl group, which can enhance their biological activity.
Uniqueness
3-phenyl-5-(thiophen-2-yl)isoxazole is unique due to its specific combination of a phenyl group and a thiophene ring attached to the isoxazole core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of Isoxazole, 3-phenyl-5-(2-thienyl)- , a compound that has shown promise in various pharmacological studies.
Chemical Structure
The compound is characterized by its isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The presence of phenyl and thienyl substituents enhances its potential biological activity.
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities. The specific compound, 3-phenyl-5-(2-thienyl)-isoxazole , has been evaluated for its anti-cancer properties, particularly against breast cancer cell lines.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of isoxazole derivatives. For instance, a study demonstrated that analogs of isoxazole with trifluoromethyl groups exhibited significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 2.63 μM for one derivative, indicating potent anti-cancer activity . The lead compound among tested isoxazoles was shown to be nearly eight times more effective than its non-trifluoromethylated counterpart .
The mechanism underlying the anti-cancer activity of isoxazoles often involves the induction of apoptosis and inhibition of tumor growth. For example, compounds have been reported to downregulate estrogen receptor alpha (ERα), which plays a crucial role in breast cancer proliferation .
Table 1: Summary of Anti-Cancer Activity
Compound Name | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
3-Phenyl-5-(2-thienyl)-isoxazole | MCF-7 | 2.63 | Apoptotic induction |
Trifluoromethylated analog | MCF-7 | 3.09 | ERα downregulation |
Non-trifluoromethylated analog | MCF-7 | 19.72 | Less effective |
Cytotoxicity Studies
Further investigations into the cytotoxic effects of isoxazoles have been conducted using various human cancer cell lines. A study evaluated the toxicity of several isoxazole derivatives against HL-60 leukemia cells and found IC50 values ranging from 86 to 755 μM, with specific compounds showing marked cytotoxicity . Expression analysis revealed that certain derivatives could modulate key apoptotic markers such as Bcl-2 and p21^WAF-1, suggesting that they can influence cell cycle regulation and promote apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of 3-(indol-2-yl)-5-phenylisoxazoles , which were found to exhibit preferential antiproliferative activity in human cancer cell lines such as Colo320 (colon) and Calu-3 (lung) with low micromolar IC50 values . These findings underscore the potential of isoxazole derivatives as viable candidates for further development into therapeutic agents.
Properties
CAS No. |
62218-62-6 |
---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-phenyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H |
InChI Key |
WOSHDWCUWJXVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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